N-{[5-(methylsulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[5-(methylsulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-(trifluoromethyl)benzamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a nitrophenyl group, a methylsulfanyl group, and a trifluoromethylbenzamide moiety
Preparation Methods
The synthesis of N-{[5-(methylsulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-(trifluoromethyl)benzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization with hydrazonoyl halides.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced by reacting the triazole intermediate with methyl hydrazinecarbodithioate or hydrazinecarbothioamide.
Attachment of the Nitrophenyl Group: The nitrophenyl group can be attached to the triazole ring through a nucleophilic substitution reaction with a nitrophenyl halide.
Formation of the Trifluoromethylbenzamide Moiety: The final step involves the reaction of the triazole intermediate with 2-(trifluoromethyl)benzoyl chloride to form the desired compound.
Chemical Reactions Analysis
N-{[5-(methylsulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Scientific Research Applications
Medicinal Chemistry: This compound has shown promising antimicrobial and anticancer activities, making it a potential candidate for drug development.
Biological Research: The compound has been used as a tool to study the biological pathways and molecular targets involved in its mechanism of action.
Industrial Applications: The compound’s unique chemical properties make it suitable for use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-{[5-(methylsulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets in the cell. The compound is believed to inhibit the activity of certain enzymes involved in critical biological processes, leading to its antimicrobial and anticancer effects . The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
N-{[5-(methylsulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-(trifluoromethyl)benzamide can be compared with other triazole derivatives, such as:
N-{[5-(methylsulfanyl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-(trifluoromethyl)benzamide: This compound has a similar structure but with a chlorophenyl group instead of a nitrophenyl group, which may result in different biological activities.
N-{[5-(methylsulfanyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-(trifluoromethyl)benzamide: This compound has a methylphenyl group instead of a nitrophenyl group, which may also lead to different chemical and biological properties.
Properties
IUPAC Name |
N-[[5-methylsulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N5O3S/c1-30-17-24-23-15(25(17)11-6-8-12(9-7-11)26(28)29)10-22-16(27)13-4-2-3-5-14(13)18(19,20)21/h2-9H,10H2,1H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXLJTBXLSFWANV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(N1C2=CC=C(C=C2)[N+](=O)[O-])CNC(=O)C3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.